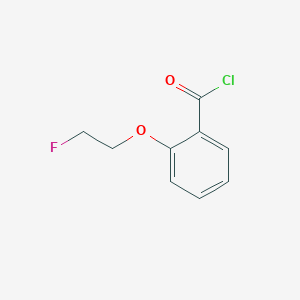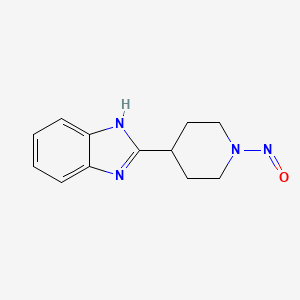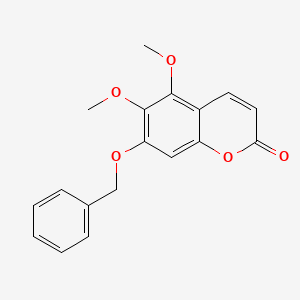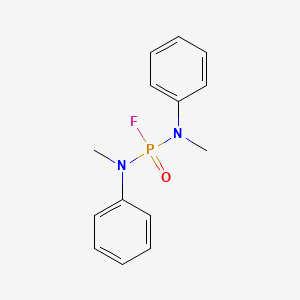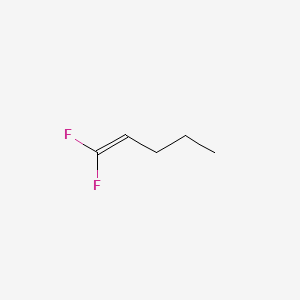
1,1-Difluoropent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoropent-1-ene is an organofluorine compound with the molecular formula C5H8F2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of fluorine atoms in the compound imparts unique chemical properties, making it valuable in synthetic chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Difluoropent-1-ene can be synthesized through several methods. One common approach involves the reaction of 1-pentene with a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the efficient incorporation of fluorine atoms into the pentene molecule .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorine gas and ensure the safety of the operation. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoropent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound into difluorinated alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Difluorinated alcohols or ketones.
Reduction: Difluorinated alkanes.
Substitution: Compounds with substituted functional groups, such as hydroxyl or amino groups.
Applications De Recherche Scientifique
1,1-Difluoropent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: Research is ongoing to explore its use in drug development, especially for compounds that require fluorine atoms for enhanced biological activity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 1,1-difluoropent-1-ene involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved often include the formation of reactive intermediates that can participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluoroethane: A simpler fluorinated compound used as a refrigerant and propellant.
1,1-Difluoroethene: Another fluorinated compound with applications in polymer production.
Uniqueness
1,1-Difluoropent-1-ene is unique due to its longer carbon chain and the specific positioning of fluorine atoms. This structural difference imparts distinct chemical properties, making it suitable for specialized applications in synthetic chemistry and material science .
Propriétés
Formule moléculaire |
C5H8F2 |
|---|---|
Poids moléculaire |
106.11 g/mol |
Nom IUPAC |
1,1-difluoropent-1-ene |
InChI |
InChI=1S/C5H8F2/c1-2-3-4-5(6)7/h4H,2-3H2,1H3 |
Clé InChI |
TVMVISNVWGBUGD-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


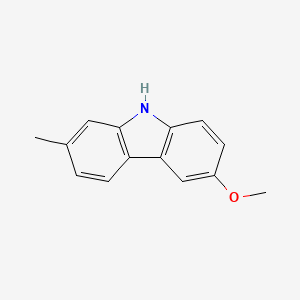
![(5S,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13418520.png)

![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)

